molecular formula C28H26NO2P B13384671 N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine

N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine

Cat. No.: B13384671
M. Wt: 439.5 g/mol
InChI Key: JISGHECLGYELKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is a chiral phosphoramidite ligand used in asymmetric synthesis. It is known for its high enantiomeric purity and efficiency in catalyzing various chemical reactions, particularly in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine involves the reaction of ®-1-phenylethylamine with dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high enantiomeric purity and yield. Techniques such as column chromatography and recrystallization are commonly employed .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted phosphoramidites .

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine exerts its effects involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various substrates in asymmetric synthesis, and the pathways involved are primarily those of catalytic cycles in organic reactions .

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-N-(5,7-Diox-6-phosphadibenzo[a,c]cyclohepten-6-yl)bis(1-phenylethyl)amine
  • O,O′-(2,2′-Biphenyldiyl) N,N-bis[®-1-phenylethyl]phosphoramidite
  • BIPOL-A1 ®

Uniqueness

N,N-Bis-[®-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is unique due to its high enantiomeric purity and efficiency in catalyzing asymmetric reactions. Its structure allows for effective coordination with metal catalysts, making it a valuable ligand in various synthetic applications .

Properties

IUPAC Name

N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGHECLGYELKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.